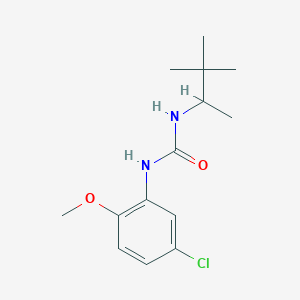
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as Linuron, is a selective herbicide that is widely used in agriculture to control weeds in crops such as soybeans, corn, and cotton. Linuron belongs to the family of substituted urea herbicides and acts by inhibiting photosynthesis in plants.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea acts by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea prevents the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. This leads to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can have adverse effects on non-target plants and insects. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea can also persist in soil and water for extended periods, which can lead to environmental contamination.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively easy to synthesize and has a long shelf life. However, the use of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments can be challenging due to its potential toxicity to non-target organisms. Careful control of experimental conditions is necessary to minimize the risk of contamination.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new formulations of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea that are more effective and have fewer environmental impacts. Another area of research is the study of the mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in weeds, which can help to develop new strategies for controlling resistant weeds. Additionally, the potential use of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in controlling algae blooms in water bodies is an area of active research. Finally, the long-term effects of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea on soil and water quality need to be further studied to better understand its environmental impacts.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is a selective herbicide that is widely used in agriculture to control weeds. It acts by inhibiting photosynthesis in plants and has minimal toxicity to mammals, birds, and aquatic organisms. However, it can have adverse effects on non-target plants and insects and can persist in soil and water for extended periods. Future research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea should focus on developing new formulations, studying resistance mechanisms, exploring its potential use in controlling algae blooms, and studying its long-term environmental impacts.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its herbicidal properties in various crops. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is also used in combination with other herbicides to enhance its effectiveness and to control resistant weeds. In addition to its herbicidal properties, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has also been studied for its potential use in controlling algae in water bodies.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,3-dimethylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-9(14(2,3)4)16-13(18)17-11-8-10(15)6-7-12(11)19-5/h6-9H,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHFYHKJDHAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




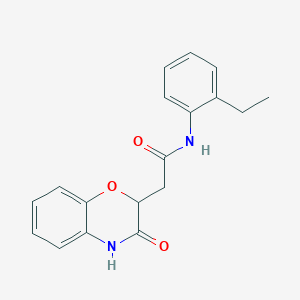
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4853168.png)
![N-methyl-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4853170.png)
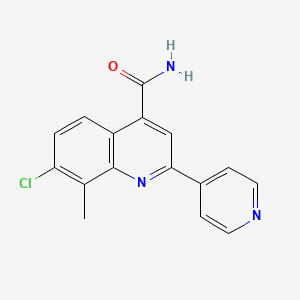
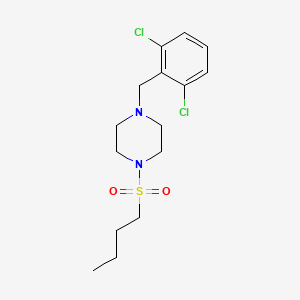
![3-({[(4-chlorophenyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4853190.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)
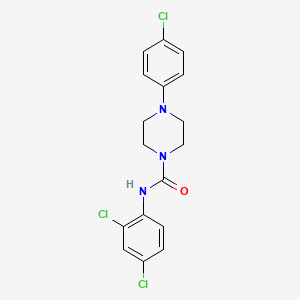
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)
![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)